N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
Brand Name: Vulcanchem
CAS No.: 210049-20-0
VCID: VC20853378
InChI: InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H
SMILES: C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCC[NH3+])C(=C1)Cl.[Cl-]
Molecular Formula: C13H16Cl2N2O2S
Molecular Weight: 335.2 g/mol

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

CAS No.: 210049-20-0

Cat. No.: VC20853378

Molecular Formula: C13H16Cl2N2O2S

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride - 210049-20-0

Specification

CAS No. 210049-20-0
Molecular Formula C13H16Cl2N2O2S
Molecular Weight 335.2 g/mol
IUPAC Name 3-[(5-chloronaphthalen-2-yl)sulfonylamino]propylazanium;chloride
Standard InChI InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H
Standard InChI Key FUWAUAFPQCITAZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCC[NH3+])C(=C1)Cl.[Cl-]
Canonical SMILES C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCC[NH3+])C(=C1)Cl.[Cl-]

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is unambiguously identified by its Chemical Abstracts Service (CAS) registry number: 210049-20-0 . This unique identifier ensures precise identification in chemical databases and literature. The IUPAC systematic name for this compound is 3-[(5-chloronaphthalen-2-yl)sulfonylamino]propylazanium;chloride, which describes its molecular structure according to standardized chemical nomenclature principles. Additionally, the compound is indexed in PubChem with the compound identifier 44118863.

Structural Features and Representation

The molecular structure of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride consists of several key structural elements that define its chemical identity. The core structure features a naphthalene ring system with a chloro substituent at the 5-position and a sulfonamide group at the 2-position. The sulfonamide group (-SO2NH-) forms a linkage to a 3-aminopropyl chain, which exists as a hydrochloride salt.

For computational chemistry and database purposes, the compound can be represented using various structural identifiers:

  • Standard InChI: InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H

  • Standard InChIKey: FUWAUAFPQCITAZ-UHFFFAOYSA-N

  • SMILES Notation: C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCC[NH3+])C(=C1)Cl.[Cl-]

These standardized notations enable precise structural identification and facilitate computational analysis of the compound's properties and potential interactions.

Molecular Properties

The complete molecular formula of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is C13H16Cl2N2O2S, reflecting its atomic composition . The molecular weight is calculated as 335.2 g/mol, an important parameter for analytical characterization and formulation considerations . The exact mass of 334.031 provides a reference value for mass spectrometric analysis and identification .

Several calculated molecular properties provide insight into the compound's potential behavior in chemical and biological systems:

  • Polar Surface Area (PSA): 80.57 square angstroms

  • LogP (octanol-water partition coefficient): 5.0943

The PSA value offers an indication of the compound's potential passive membrane permeability, while the LogP value suggests relatively high lipophilicity, which may influence its solubility characteristics and potential for crossing biological membranes.

Table 1: Chemical Identity and Molecular Properties of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

PropertyValue
CAS Registry Number210049-20-0
IUPAC Name3-[(5-chloronaphthalen-2-yl)sulfonylamino]propylazanium;chloride
Molecular FormulaC13H16Cl2N2O2S
Molecular Weight335.2 g/mol
Exact Mass334.031
PubChem Compound ID44118863
Polar Surface Area (PSA)80.57 square angstroms
LogP5.0943

Physical and Chemical Properties

Thermal Properties

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride exhibits notable thermal stability, with a reported boiling point of 489°C at standard atmospheric pressure (760 mmHg) . This remarkably high boiling point is consistent with the compound's molecular weight, ionic character as a hydrochloride salt, and the presence of strong intermolecular forces expected in such a structure. The flash point is reported as 249.6°C, indicating the temperature at which the compound can generate sufficient vapor to form an ignitable mixture with air in the presence of an ignition source . These thermal properties suggest that the compound remains stable across a wide temperature range under normal laboratory conditions.

Solubility and Partition Properties

The compound's vapor pressure is exceptionally low at 1.03 × 10^-9 mmHg at 25°C, indicating minimal volatility at room temperature . This property is consistent with the compound's high molecular weight, strong intermolecular forces, and high boiling point.

Table 2: Physical and Chemical Properties of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

PropertyValue
Physical StateSolid (presumed)
Boiling Point489°C at 760 mmHg
Flash Point249.6°C
Vapor Pressure1.03 × 10^-9 mmHg at 25°C
LogP5.0943

Synthesis and Preparation

A plausible synthetic route might involve the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 1,3-diaminopropane under controlled conditions to form the sulfonamide linkage, followed by treatment with hydrogen chloride to generate the hydrochloride salt. This approach would require careful control of reaction conditions to favor monosubstitution at one of the amine groups of the diaminopropane.

Alternative approaches might involve:

  • Protection-deprotection strategies if starting with differentially protected diamines

  • Stepwise construction of the aminopropyl chain after formation of the sulfonamide bond

  • Late-stage chlorination of a naphthalene precursor

Without specific literature precedent, these proposed synthetic routes remain speculative and would require experimental validation for confirmation of their feasibility and efficiency.

Analytical Methods

Chromatographic Analysis

Chromatographic methods suitable for the analysis of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride would include:

  • High-Performance Liquid Chromatography (HPLC): Given the compound's low volatility and relatively high molecular weight, HPLC would be an appropriate method for its separation and quantification. Reverse-phase HPLC with UV detection would likely be effective, potentially using a C18 column with an appropriate mobile phase system.

  • Thin-Layer Chromatography (TLC): As a preliminary analytical tool, TLC could be useful for monitoring reactions involving this compound, assessing purity, or optimizing conditions for preparative separations.

Mass Spectrometric Analysis

Mass spectrometry would provide valuable information for the structural confirmation and precise identification of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride. The compound's exact mass of 334.031 would serve as a reference point for high-resolution mass spectrometric analysis. Characteristic fragmentation patterns might include cleavage of the sulfonamide bond, loss of the aminopropyl chain, and fragmentation of the naphthalene ring system, providing a distinctive mass spectral "fingerprint" for identification purposes.

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